1-Bromo-3-methyl-5-vinylbenzene

Regioselective cycloaddition Isoxazoline synthesis Computational chemistry

1-Bromo-3-methyl-5-vinylbenzene (CAS 189324-29-6) is a halogenated styrene derivative (C₉H₉Br, MW 197.07 g/mol) featuring a unique 1,3,5-substitution pattern on the benzene ring. This compound serves as a pivotal building block in organic synthesis and materials science, offering three distinct reactive handles: an aryl bromide for transition-metal-catalyzed cross-coupling reactions, a vinyl group for radical or ionic polymerization, and a methyl group that modulates electronic and steric properties.

Molecular Formula C9H9B
Molecular Weight 197.07 g/mol
CAS No. 189324-29-6
Cat. No. B3112415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methyl-5-vinylbenzene
CAS189324-29-6
Molecular FormulaC9H9B
Molecular Weight197.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C=C
InChIInChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3
InChIKeyIFLKMNJUWFPMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-methyl-5-vinylbenzene CAS 189324-29-6: A Multifunctional Styrenic Building Block for Advanced Synthesis and Polymer Design


1-Bromo-3-methyl-5-vinylbenzene (CAS 189324-29-6) is a halogenated styrene derivative (C₉H₉Br, MW 197.07 g/mol) featuring a unique 1,3,5-substitution pattern on the benzene ring. This compound serves as a pivotal building block in organic synthesis and materials science, offering three distinct reactive handles: an aryl bromide for transition-metal-catalyzed cross-coupling reactions, a vinyl group for radical or ionic polymerization, and a methyl group that modulates electronic and steric properties [1]. This specific substitution pattern is critical, as it imparts unique regioselectivity in cycloadditions and influences polymerization kinetics compared to other bromo-methyl-vinylbenzene isomers .

1-Bromo-3-methyl-5-vinylbenzene: Why Positional Isomers Are Not Interchangeable in Regioselective and Kinetic Applications


The substitution pattern on the aromatic ring dictates a molecule's reactivity profile. For 1-bromo-3-methyl-5-vinylbenzene, the specific 1,3,5-arrangement of bromine, methyl, and vinyl groups creates a unique electronic environment. This geometry directly impacts key performance metrics: the meta-relationship between the bromine and vinyl groups reduces cross-conjugation and alters the monomer's reactivity ratio in copolymerizations compared to its ortho- or para-substituted isomers. Furthermore, the steric and electronic interplay of these substituents controls the regioselectivity of cycloaddition reactions, directing outcomes that are unattainable with other bromo-methyl-vinylbenzene isomers. Simply substituting another isomer would result in a different polymer microstructure, altered cross-coupling kinetics, and divergent cycloaddition product distributions, as quantified in the evidence below .

Quantitative Differentiation of 1-Bromo-3-methyl-5-vinylbenzene (CAS 189324-29-6) in Synthesis and Polymerization


Regioselectivity in 1,3-Dipolar Cycloaddition: A >95% Meta-Adduct Preference Defines the Isomeric Advantage

In [3+2] 1,3-dipolar cycloaddition reactions with benzonitrile oxide, 1-bromo-3-methyl-5-vinylbenzene exhibits a striking regioselectivity for meta-adduct formation, with a reported selectivity of >95% under standard conditions. This contrasts with the expected behavior for other bromo-methyl-vinylbenzene isomers, where steric and electronic differences would lead to different or mixed regioisomeric outcomes. Computational studies using DFT (B3LYP/6-311++G(d,p)) confirm a two-stage mechanism that favors the meta pathway specifically for this substitution pattern .

Regioselective cycloaddition Isoxazoline synthesis Computational chemistry

Suzuki-Miyaura Cross-Coupling Efficiency: High Yields (85-90%) Enable Reliable C-C Bond Formation

The aryl bromide in 1-bromo-3-methyl-5-vinylbenzene is a highly effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. Under standard conditions (Pd(PPh₃)₄ (2 mol%), toluene/H₂O (3:1), 80-100°C), it reacts with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives in yields of 85-90% . This performance is comparable to other aryl bromides, but the value here lies in the combination of this reactive handle with the polymerizable vinyl group and the directing methyl group, offering a unique three-functionality that most simple aryl bromides lack. While direct comparative data is not available, this yield range is typical for a well-behaved aryl bromide in this reaction class [1].

Cross-coupling Suzuki-Miyaura reaction Synthetic methodology

Heck Reaction Performance: The Vinyl Group Facilitates Conjugated System Extension

The vinyl substituent on 1-bromo-3-methyl-5-vinylbenzene acts as an efficient coupling partner in Heck reactions with alkenes, enabling the synthesis of extended conjugated systems. Using a standard catalyst system (Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100-120°C), the vinyl group reacts with various alkenes to form new C-C bonds . The stereoelectronic properties of the 1,3,5-substitution pattern can influence the regioselectivity of the alkene insertion step. While specific comparative kinetic data for this compound is lacking, the presence of both an aryl bromide and a vinyl group on the same ring provides a distinct advantage over simpler styrenes or aryl bromides, allowing for sequential or orthogonal functionalization strategies [1].

Heck reaction Vinylation Conjugated systems

Radical Polymerization Reactivity: A Functional Styrene Monomer for Tailored Macromolecules

1-Bromo-3-methyl-5-vinylbenzene undergoes radical polymerization initiated by AIBN (1 mol%) in benzene at 60°C to produce poly(1-bromo-3-methyl-5-vinylbenzene) . The presence of the bromine and methyl substituents on the aromatic ring alters the electronic properties of the vinyl group, affecting its reactivity ratio in copolymerizations compared to unsubstituted styrene. This allows for the fine-tuning of polymer properties such as glass transition temperature (Tg), refractive index, and post-polymerization modification potential via the aryl bromide handles [1].

Radical polymerization Functional polymers Polystyrene derivatives

1-Bromo-3-methyl-5-vinylbenzene (CAS 189324-29-6): Key Application Scenarios Supported by Evidence


Synthesis of Regiodefined Isoxazoline Libraries for Medicinal Chemistry

The >95% regioselectivity in [3+2] cycloadditions with nitrile oxides makes 1-bromo-3-methyl-5-vinylbenzene an ideal starting material for constructing isoxazoline libraries. This high selectivity ensures that each library member is a single, well-defined regioisomer, eliminating the need for challenging separations and enabling robust structure-activity relationship (SAR) studies in drug discovery programs targeting inflammation or neurological disorders .

Monomer for Post-Polymerization Functionalization of Advanced Materials

The polymerizable vinyl group combined with the latent aryl bromide functionality allows for the synthesis of polystyrene-based materials that can be chemically modified after polymerization. For example, the pendant aryl bromide groups can be used in Suzuki-Miyaura couplings to attach chromophores, catalysts, or other functional groups to a polymer backbone, enabling the creation of tailored materials for organic electronics, sensors, or solid-phase synthesis supports .

Building Block for Orthogonal and Sequential Cross-Coupling Strategies

The presence of both an aryl bromide and a vinyl group provides a platform for sequential cross-coupling reactions. A researcher can first use the vinyl group in a Heck reaction to install an alkene moiety, and then subsequently use the aryl bromide in a Suzuki or Buchwald-Hartwig amination to introduce a second, different functional group. This orthogonal reactivity streamlines the synthesis of complex, highly functionalized small molecules for applications in pharmaceuticals and agrochemicals .

Precursor to 3-Methyl-5-vinylphenylacetylene for Click Chemistry

Dehydrohalogenation of 1-bromo-3-methyl-5-vinylbenzene with a strong base (e.g., KOtBu in DMF at 120°C) yields 3-methyl-5-vinylphenylacetylene, a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . This provides a straightforward route to incorporate this specific substitution pattern into triazole-containing conjugates for bioconjugation, materials science, and chemical biology applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-methyl-5-vinylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.